Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate
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Overview
Description
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is an organic compound with the molecular formula C12H10FN3O4. It is characterized by the presence of a fluoro, nitro, and pyrazolyl group attached to a benzoate ester. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate typically involves the esterification of 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-Amino-2-nitro-5-(1-pyrazolyl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoic acid.
Scientific Research Applications
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazolyl group can bind to enzyme active sites, inhibiting their activity. The fluoro group can enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-Fluoro-2-nitrobenzoate
- Ethyl 4-Nitro-2-(1-pyrazolyl)benzoate
- Ethyl 4-Fluoro-5-(1-pyrazolyl)benzoate
Uniqueness
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Biological Activity
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, supported by recent research findings.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity:
- Fluoro Group : Enhances stability and lipophilicity.
- Nitro Group : Can undergo reduction to form reactive intermediates.
- Pyrazolyl Group : Capable of binding to enzyme active sites, potentially inhibiting their activity.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Inhibition : The pyrazolyl moiety can interact with enzyme active sites, effectively inhibiting their function.
- Formation of Reactive Intermediates : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with various biological molecules .
- Stabilization Effects : The fluoro substituent increases the compound's overall stability, enhancing its binding affinity to biological targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA. The mechanism involves disrupting bacterial cell wall integrity and inhibiting essential enzymes .
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through multiple pathways:
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : this compound has been shown to trigger apoptotic pathways in certain cancer cell lines .
Case Studies
- In Vitro Studies : In a study examining the effects on human cancer cell lines, this compound exhibited an IC50 value in the micromolar range, indicating potent cytotoxic effects against tested tumor cells .
- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | Effective against MRSA | Induces apoptosis | Enzyme inhibition and reactive intermediates formation |
Ethyl 4-Fluoro-2-nitrobenzoate | Moderate | Low | Limited enzyme interaction |
Ethyl 4-Nitro-2-(1-pyrazolyl)benzoate | Low | Moderate | Primarily through reactive intermediates |
Properties
IUPAC Name |
ethyl 4-fluoro-2-nitro-5-pyrazol-1-ylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c1-2-20-12(17)8-6-11(15-5-3-4-14-15)9(13)7-10(8)16(18)19/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVUQIQAFBBIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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